N-(2,3-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide
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Overview
Description
1-[2-(2,3-Dimethylanilino)-2-oxoethyl]-N~3~-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, dimethylaniline groups, and a carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N~3~-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Dimethylanilino Group: This step involves the reaction of the pyrazole intermediate with 2,3-dimethylaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the Carboxamide Functionality: The final step involves the reaction of the intermediate with a carboxylic acid derivative, typically using reagents like DCC (dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-Dimethylanilino)-2-oxoethyl]-N~3~-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and pyrazole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
1-[2-(2,3-Dimethylanilino)-2-oxoethyl]-N~3~-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N~3~-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in anti-inflammatory applications or kinases in anticancer research.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to altered cellular responses such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylaniline: A precursor and structurally related compound used in the synthesis of various organic molecules.
N,N-Dimethylaniline: Another related compound with applications in dye synthesis and as a reagent in organic chemistry.
2,6-Dimethylanilino(oxo)acetic acid: A compound with similar functional groups and used in similar applications.
Uniqueness
1-[2-(2,3-Dimethylanilino)-2-oxoethyl]-N~3~-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring and dimethylaniline groups, which confer specific chemical properties and biological activities not found in simpler analogs.
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-(2,3-dimethylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-14-7-5-9-18(16(14)3)23-21(27)13-26-12-11-20(25-26)22(28)24-19-10-6-8-15(2)17(19)4/h5-12H,13H2,1-4H3,(H,23,27)(H,24,28) |
InChI Key |
MWZDYVOSCSXNMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=CC(=N2)C(=O)NC3=CC=CC(=C3C)C)C |
Origin of Product |
United States |
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